

# "physical and chemical properties of Methyl 3-(4-methoxyphenyl)propionate"

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## Compound of Interest

Compound Name: Methyl p-methoxyhydrocinnamate

Cat. No.: B096258

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## An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methyl 3-(4-methoxyphenyl)propionate, also known as **Methyl p-methoxyhydrocinnamate**, is an organic compound with applications as a pharmaceutical intermediate.<sup>[1]</sup> This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols.

### Chemical Identity and Structure

This compound is a methyl ester derivative of 3-(4-methoxyphenyl)propanoic acid.

- IUPAC Name: methyl 3-(4-methoxyphenyl)propanoate<sup>[2]</sup>
- Synonyms: **Methyl p-methoxyhydrocinnamate**, Methyl 3-(p-methoxyphenyl)-propionate, Benzenepropanoic acid, 4-methoxy-, methyl ester<sup>[2]</sup>
- CAS Number: 15823-04-8
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub><sup>[2]</sup>

- InChI Key: AKQLYAFBUYHFCK-UHFFFAOYSA-N[2]
- Canonical SMILES: COC1=CC=C(C=C1)CCC(=O)OC[2]

## Physical Properties

The physical state of this compound can be either a solid or a liquid, depending on the ambient temperature, as its melting point is near room temperature. It is described as off-white to white crystals or a colorless to light yellow liquid.[1]

Table 1: Physical Property Data

Property	Value	Source(s)
Molecular Weight	194.23 g/mol	[2]
Melting Point	37-41 °C	
Boiling Point	120 °C	
Density (Predicted)	1.062 ± 0.06 g/cm <sup>3</sup>	[1]
Flash Point	> 110 °C (> 230 °F) (closed cup)	
Appearance	Solid; Off-white to white crystals	[1]
LogP (estimated)	2.170	

## Chemical and Safety Properties

Table 2: Chemical and Safety Data

Property	Value	Source(s)
Form	Solid	
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]
Assay Purity	97%	
Personal Protective Equipment	Eyeshields, Gloves, type N95 (US) dust mask	

## Experimental Protocols

### Synthesis via Fischer Esterification

Methyl 3-(4-methoxyphenyl)propionate can be synthesized via the Fischer esterification of its parent carboxylic acid, 3-(4-methoxyphenyl)propionic acid, with methanol, using a strong acid catalyst.[3][4]

Objective: To synthesize Methyl 3-(4-methoxyphenyl)propionate.

Materials:

- 3-(4-methoxyphenyl)propionic acid
- Methanol (anhydrous), excess to act as solvent and reactant
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or p-Toluenesulfonic acid (p-TsOH)[4]
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propionic acid and an excess of anhydrous methanol.
- **Catalysis:** Slowly add a catalytic amount (e.g., 0.5 mL for a 15 mL reaction) of concentrated sulfuric acid to the flask while stirring.<sup>[5]</sup>
- **Reflux:** Heat the reaction mixture to a gentle reflux. The temperature should be maintained at the boiling point of methanol. Allow the reaction to proceed for several hours (e.g., 2-4 hours) to reach equilibrium.<sup>[6]</sup>
- **Work-up:** Cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing water.
- **Extraction:** Extract the aqueous mixture with diethyl ether (e.g., 3 x 20 mL). Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with:
  - Water
  - Saturated sodium bicarbonate solution (to neutralize the acid catalyst). Vent the funnel frequently as CO<sub>2</sub> is produced.<sup>[7]</sup>
  - Brine (to remove residual water).<sup>[3]</sup>
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate.<sup>[3]</sup> Filter the solution to remove the drying agent.
- **Solvent Removal:** Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude product.
- **Purification (Optional):** The crude product can be further purified by distillation or column chromatography if necessary.

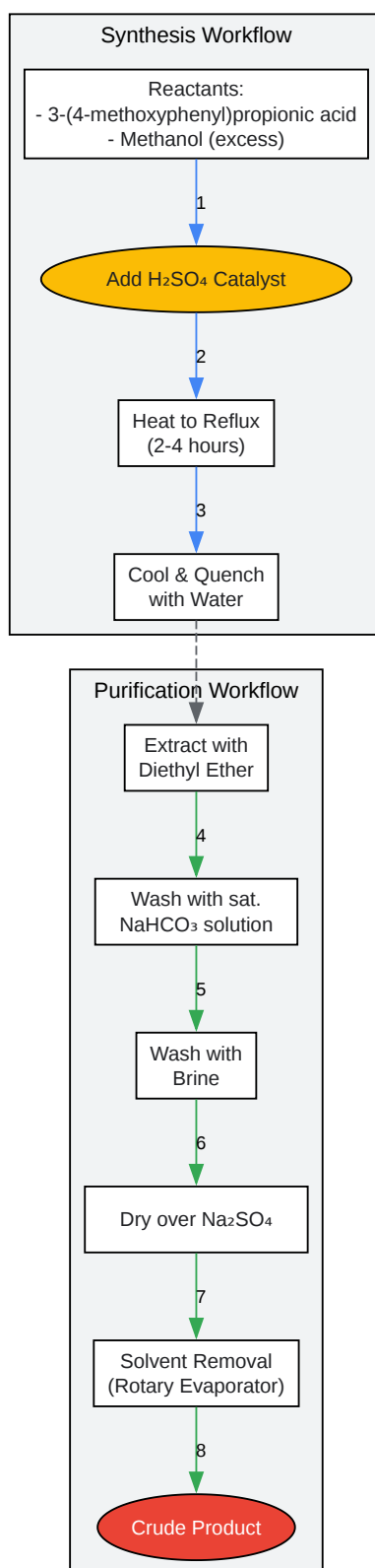
## Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR): To confirm the molecular structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl ( $\text{C}=\text{O}$ ) stretch.
- Mass Spectrometry (MS): To confirm the molecular weight.[\[8\]](#)
- Gas Chromatography (GC): To determine the purity of the final product.[\[5\]](#)

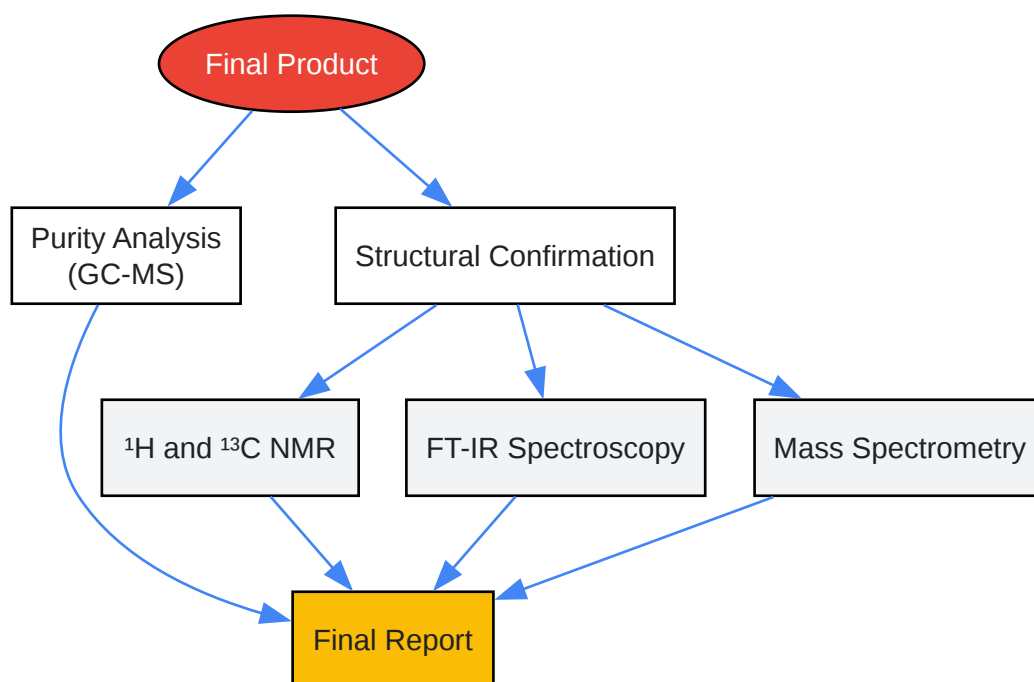
## Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis process.



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Caption: General workflow for the synthesis and purification of the target compound.



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Caption: Logical flow for the analytical characterization of the final product.

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